molecular formula C19H20N4O3 B7685558 N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7685558
M. Wt: 352.4 g/mol
InChI Key: JSDWHMRWKBYZFZ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a substituted aniline structure

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-4-18-21-19(26-22-18)15-9-10-16(17(11-15)23(24)25)20-12-14-7-5-13(2)6-8-14/h5-11,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWHMRWKBYZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group and oxadiazole ring are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted anilines and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline apart is its unique combination of a nitro group, an oxadiazole ring, and a substituted aniline structure. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications .

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